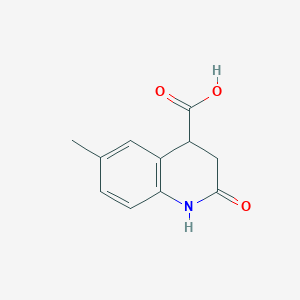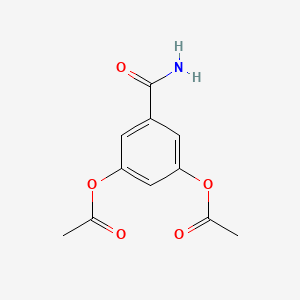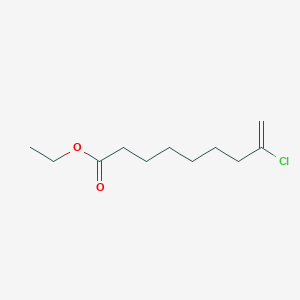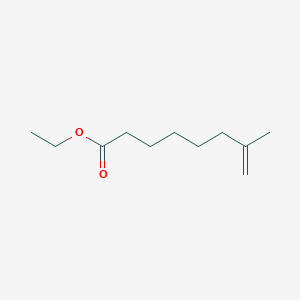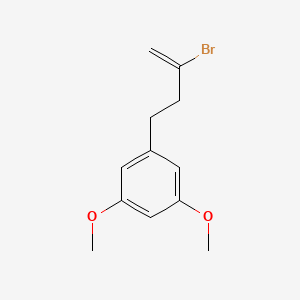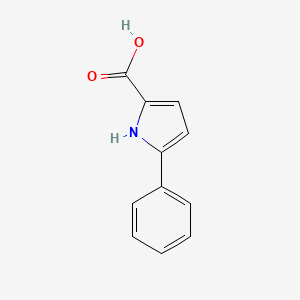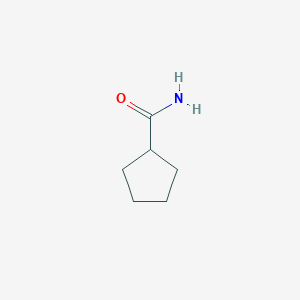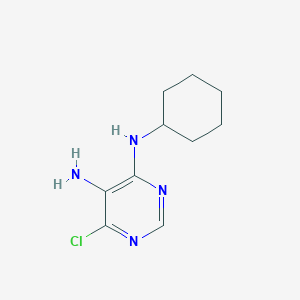
5-Chloro-5-hexenoic acid
Overview
Description
5-Chloro-5-hexenoic acid is a chemical compound with the molecular formula C6H9ClO2 . It has an average mass of 148.587 Da and a monoisotopic mass of 148.029114 Da . The compound is also known by other names such as 5-Chlor-5-hexensäure (German), 5-Chloro-hex-5-enoic acid, and Acide 5-chloro-5-hexénoïque (French) .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9ClO2/c1-5(7)3-2-4-6(8)9/h1-4H2,(H,8,9) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 247.2±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . Its enthalpy of vaporization is 53.3±6.0 kJ/mol, and it has a flash point of 103.3±22.6 °C . The compound has a molar refractivity of 35.8±0.3 cm3, and its molar volume is 128.5±3.0 cm3 .Scientific Research Applications
Chlorogenic Acid: A Pharmacological Review
Chlorogenic Acid (CGA), a phenolic acid compound, is known for its diverse biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and antimicrobial activities. CGA has been found in green coffee extracts and tea and is considered an important dietary polyphenol. It plays significant roles in modulating lipid metabolism and glucose, offering potential treatment for disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. The review by Naveed et al. (2018) suggests that CGA could serve as a natural safeguard food additive, replacing synthetic antibiotics and reducing medicinal costs (Naveed et al., 2018).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
It has been isolated from the fruit bodies of an unknown member of amanita belonging to the section roanokenses, subsection solitariae
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion rates remain unknown .
Result of Action
The molecular and cellular effects of 5-Chloro-5-hexenoic acid’s action are currently unknown due to the lack of research on this compound .
Biochemical Analysis
Biochemical Properties
5-Chloro-5-hexenoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as hydrolases and oxidoreductases. These interactions often involve the chloro group, which can act as an electrophile, facilitating nucleophilic attacks by enzyme active sites. The compound’s structure allows it to participate in various biochemical pathways, influencing the activity of proteins and other biomolecules .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzyme active sites, either inhibiting or activating their activity. The chloro group in the compound is particularly reactive, allowing it to form covalent bonds with nucleophilic residues in proteins. This binding can lead to changes in enzyme conformation and activity, ultimately affecting cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can enhance certain biochemical pathways, leading to beneficial effects on cellular function. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. These adverse effects are often associated with the compound’s reactivity and its ability to disrupt normal cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, influencing metabolic flux and the levels of various metabolites. The compound’s role in these pathways highlights its potential impact on cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins and binding proteins, facilitating its movement across cellular membranes. The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and reactivity. Understanding these transport mechanisms is essential for elucidating the compound’s effects on cellular function .
Properties
IUPAC Name |
5-chlorohex-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c1-5(7)3-2-4-6(8)9/h1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYQMXKLFUIDMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641248 | |
| Record name | 5-Chlorohex-5-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731773-27-6 | |
| Record name | 5-Chlorohex-5-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


